3,4-己二醇

描述

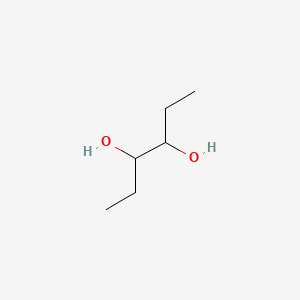

3,4-Hexanediol is an organic compound with the molecular formula C6H14O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms

科学研究应用

3,4-Hexanediol has several applications in scientific research:

作用机制

Target of Action

3,4-Hexanediol, also known as Hexane-3,4-diol, is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond .

Mode of Action

The compound interacts with its targets through a process known as vicinal syn dihydroxylation . This process involves the addition of two hydroxyl groups to adjacent carbon atoms in an alkene . The reaction is stereospecific, resulting in the formation of a cyclic osmate ester intermediate .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of alkenes to form glycols . This process is facilitated by the action of 3,4-Hexanediol, which acts as an oxidizing agent . The downstream effects include the formation of complex molecules such as cyclic GMP-AMP .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have good bioavailability .

Result of Action

The result of the action of 3,4-Hexanediol is the formation of vicinal diols . These are compounds with two -OH groups on adjacent carbons . Depending on the stereochemistry of the starting alkene, the product can be a meso compound or a racemic mixture .

Action Environment

The action of 3,4-Hexanediol is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the oxidation process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

The biochemical properties of 3,4-Hexanediol are not fully understood due to the limited available research. It is known that the compound can participate in various biochemical reactions. For instance, it can undergo oxidation reactions to form other compounds

Cellular Effects

Research on similar compounds, such as 1,6-Hexanediol, suggests that these types of compounds can influence various cellular processes . For example, 1,6-Hexanediol has been shown to disrupt biomolecular condensates, which are involved in multiple cellular processes, such as transcriptional control

Molecular Mechanism

The molecular mechanism of 3,4-Hexanediol is not well-understood. It is known that diols can undergo various chemical reactions. For instance, they can participate in dihydroxylation reactions, where an alkene is converted to a diol . In these reactions, the diol can act as a nucleophile, reacting with electrophilic species

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 118.174 Da , which could influence its stability and degradation over time

Metabolic Pathways

It is known that the compound can be synthesized from 3-hexyne through a multi-step pathway

准备方法

Synthetic Routes and Reaction Conditions

3,4-Hexanediol can be synthesized through multiple-step pathways. One common method involves the reduction of 3-hexyne to cis or trans-3-hexene, followed by hydroxylation. For instance, permanganate or osmium tetroxide hydroxylation of cis-3-hexene can form the desired meso isomer . Alternatively, trans-3-hexene can be epoxidized with a peracid, followed by ring opening with acidic or basic hydrolysis .

Industrial Production Methods

Industrial production of 3,4-Hexanediol typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of catalytic amounts of osmium tetroxide and regeneration by N-methylmorpholine-N-oxide can be employed to enhance efficiency .

化学反应分析

Types of Reactions

3,4-Hexanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include permanganate and osmium tetroxide.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

相似化合物的比较

Similar Compounds

- 2,3-Hexanediol

- 1,2-Hexanediol

- 2,3-Pentanediol

- 2,3-Heptanediol

Uniqueness

3,4-Hexanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity compared to other diols. This makes it particularly useful in certain synthetic and industrial applications .

属性

IUPAC Name |

hexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSNPPXJUQANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919310 | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-17-8 | |

| Record name | 3,4-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Hexanediol?

A1: 3,4-Hexanediol has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

Q2: Is there spectroscopic data available for 3,4-Hexanediol?

A2: Yes, infrared spectroscopic data is available for 3,4-Hexanediol and its corresponding cyclic sulfites. [] This data helps in analyzing the conformation of the molecule and understanding its behavior in different chemical environments.

Q3: What are some methods for synthesizing 3,4-Hexanediol?

A3: Several approaches exist for synthesizing 3,4-Hexanediol:

- From D-Mannitol: This method involves a series of protection and deprotection steps of the hydroxyl groups in D-Mannitol to obtain the desired 3,4-Hexanediol. []

- From Trans-3-Hexene: Sharpless asymmetric dihydroxylation of trans-3-hexene can yield 3,4-Hexanediol. This method offers potential for controlling the enantiomeric excess of the product. []

- Via Butanediol Dehydrogenase: Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) can enantioselectively reduce specific diketones to produce various diols, including (3R,4R)-3,4-hexanediol. []

Q4: Are there any specific challenges associated with the synthesis of 3,4-Hexanediol?

A4: Yes, achieving high stereoselectivity in the synthesis of 3,4-Hexanediol can be challenging. For instance, using the Sharpless asymmetric dihydroxylation method with trans-3-hexene initially resulted in a lower enantiomeric excess (20%), which required further optimization to achieve a more desirable 65%. []

Q5: What are the potential applications of 3,4-Hexanediol?

A5: 3,4-Hexanediol, particularly its enantiopure forms, serves as a valuable chiral building block in organic synthesis. For example, it is a key starting material for the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. []

Q6: Can 3,4-Hexanediol be used to synthesize other valuable compounds?

A6: Yes, 3,4-Hexanediol serves as a precursor in the synthesis of various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. [] Another example is its use in preparing the chiral auxiliary (S)-DIPED, widely used in asymmetric synthesis. []

Q7: Are there any industrial applications for 3,4-Hexanediol derivatives?

A7: Yes, derivatives of 3,4-Hexanediol, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. [] This highlights the importance of 3,4-Hexanediol as a starting point for synthesizing compounds with potential pharmaceutical applications.

Q8: Does 3,4-Hexanediol play a role in food science?

A8: While not directly mentioned, one study identified 3,4-Hexanediol as a potential freshness marker for red seabream during storage. [] Its presence and decreasing concentration could provide insights into the freshness of the fish.

Q9: Are there any notable derivatives or analogs of 3,4-Hexanediol?

A9: Yes, several derivatives of 3,4-Hexanediol are mentioned in the context of different research areas:

- Cyclic Sulfate Esters: Cyclic sulfate esters of 1,2-diols, including those derived from 3,4-hexanediol, are proposed as potentially valuable compounds in organic synthesis. []

- 3,4-Diethyl-3,4-hexanediol: This derivative has reported vapor pressure data, which is essential for understanding its physical properties. [, ]

- 2,2,5,5-Tetramethyl-3,4-hexanediol: This enantiopure compound has been used in developing catalytic enantioselective oxidation of sulfides to sulfoxides. [, ]

Q10: What are the advantages of using a chemoenzymatic approach for synthesizing 3,4-Hexanediol?

A12: The chemoenzymatic approach allows for the synthesis to occur entirely in an organic solvent, eliminating the need for solvent changes and complex processing steps. [] This simplifies the process and can enhance overall efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

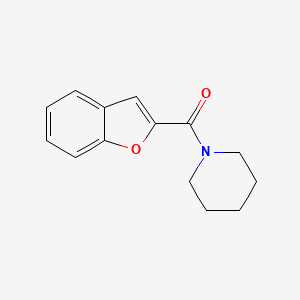

![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)